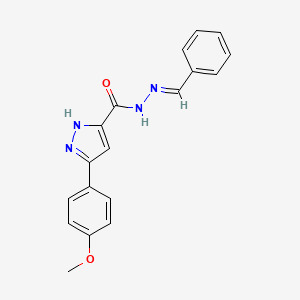
Cyclopropane, (1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents
Industrial Production Methods
Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclopropyl ketones and alcohols.
Reduction: Cyclopropyl alkanes.
Substitution: Halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
ISO-PROPYLCYCLOPROPANE has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ISO-PROPYLCYCLOPROPANE involves its interaction with molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to specific targets . This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simpler cycloalkane with the formula C3H6.
Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.
Uniqueness
ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.
Propiedades
Número CAS |
3638-35-5 |
|---|---|
Fórmula molecular |
C6H12 |
Peso molecular |
84.16 g/mol |
Nombre IUPAC |
propan-2-ylcyclopropane |
InChI |
InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
HPBROFGYTXOJIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC1 |
Descripción física |
Liquid; |
Presión de vapor |
205.0 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11996299.png)
